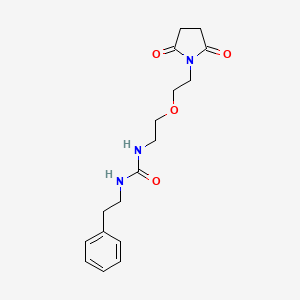

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c21-15-6-7-16(22)20(15)11-13-24-12-10-19-17(23)18-9-8-14-4-2-1-3-5-14/h1-5H,6-13H2,(H2,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECLMXJJXQSCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and multiple ethoxy groups, which contribute to its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 349.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₅ |

| Molecular Weight | 349.38 g/mol |

| CAS Number | 2319640-44-1 |

| Purity | 98% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the dioxopyrrolidine moiety and subsequent coupling reactions to introduce the phenethylurea group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with sodium/calcium channels and receptor antagonism, which are crucial in managing conditions like epilepsy and neuropathic pain .

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of related compounds in the same chemical family. For instance, a derivative showed significant efficacy in mouse models for epilepsy, such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures, indicating potential therapeutic applications for seizure disorders .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive properties. In vivo studies indicated that certain derivatives exhibited potent analgesic effects in formalin-induced pain models, suggesting that they could be developed into effective pain management therapies .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a study involving various pyrrolidine derivatives, compound 22 , structurally similar to this compound, was shown to have an ED50 of 23.7 mg/kg in the MES test, highlighting its strong anticonvulsant activity .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of related compounds demonstrated that they effectively reduced pain responses in animal models. The underlying mechanism was linked to TRPV1 receptor antagonism and inhibition of central sodium/calcium currents .

Comparison with Similar Compounds

Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate ()

- Structure : Contains two NHS ester groups linked to a C60 fullerene core via polyethylene glycol (PEG)-like chains.

- Function : Designed for fullerene-based bioconjugation, leveraging NHS esters for amine coupling.

- Comparison: Unlike the target compound’s urea core, this derivative focuses on fullerene functionalization. Both share NHS reactivity but differ in backbone complexity and application scope (nanomaterials vs. small-molecule therapeutics) .

1-(6-(Azidomethyl)pyridin-3-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-yl (2,5-dioxopyrrolidin-1-yl) Carbonate ()

- Structure : Features an NHS carbonate group and an azide for click chemistry, connected to a pyridine-trioxaazatridecan scaffold.

- Function : Combines NHS-mediated amine coupling with azide-alkyne cycloaddition for orthogonal labeling.

- Comparison : The target compound lacks azide functionality, limiting its use in multi-step conjugations. However, both employ NHS groups for amine reactivity, with the carbonate in offering distinct hydrolysis kinetics compared to the urea-based structure .

Urea Derivatives

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (CAS 1042725-27-8, )

- Structure : Substituted urea with phenyl and 4-methoxybenzyl groups, fused to a dioxopyrrolidine ring.

- Comparison: Both compounds incorporate urea and dioxopyrrolidinyl motifs.

N-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide (CAS 1009060-85-8, )

- Structure : Combines a sulfonamide, pyrrolidone, and methoxyphenethyl group.

- The sulfonamide group may confer different acidity and hydrogen-bonding profiles compared to urea, influencing pharmacokinetics .

Phosphonothioate Esters ()

Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride

- Structure: Phosphonothioate ester with a quaternary ammonium group.

- Function: Likely serves as a cholinesterase inhibitor or nerve agent simulant due to structural resemblance to organophosphates.

- Comparison: The target compound lacks phosphorus and sulfur, focusing instead on NHS-urea chemistry. Phosphonothioates exhibit distinct reactivity (e.g., irreversible enzyme inhibition) but share modular design principles for tuning lipophilicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.